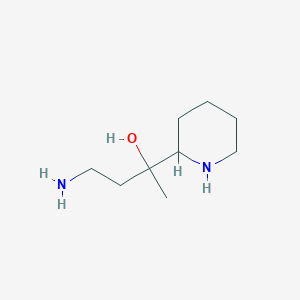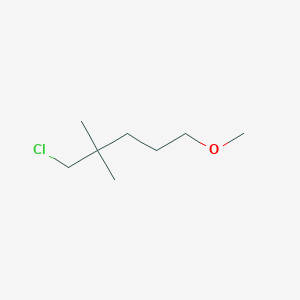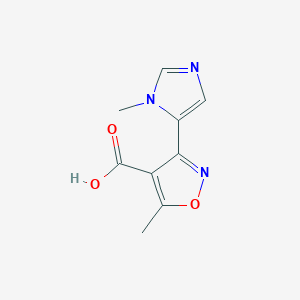
3-Ethyl-3-phenyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-phenyloxirane-2-carbonitrile is an organic compound characterized by an oxirane ring substituted with an ethyl group, a phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. The reaction typically proceeds through a tandem Meinwald rearrangement and nucleophilic substitution. In this process, arylacetic acid derivatives are synthesized from 3-aryloxirane-2-carbonitriles with amines, alcohols, or water in the presence of boron trifluoride under microwave irradiation . This method is efficient, safe, and environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and boron trifluoride as a catalyst suggests that scalable and efficient production methods can be developed based on these laboratory techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and water can react with the oxirane ring in the presence of boron trifluoride.
Major Products
Oxidation: Arylacetyl cyanides.
Reduction: Corresponding amines.
Substitution: Arylacetic acid derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including arylacetic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the coordination of boron trifluoride with the oxirane ring, leading to the formation of benzylic carbocation intermediates. These intermediates undergo nucleophilic substitution to form the final products. The reactions with nitrogen- and oxygen-nucleophiles exhibit different mechanisms, with the former involving the formation of benzylic carbocation intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyloxirane-2-carbonitrile
- 3-Methyl-3-phenyloxirane-2-carbonitrile
- 3-Butyl-3-phenyloxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-phenyloxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-ethyl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-11(10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Clave InChI |
FLKSNPFRAYEFPT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)












